6α-Hidroxi-11-desoxicortisol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

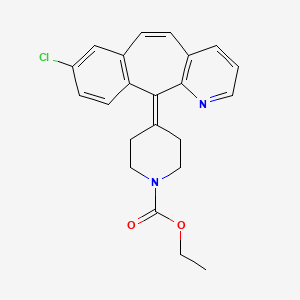

6α-Hydroxy-11-deoxycortisol, also known as (6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione, is a steroid hormone derivative. It is a metabolite of 11-deoxycortisol and plays a role in the biosynthesis of corticosteroids. This compound is significant in the study of steroidogenesis and has various applications in scientific research .

Aplicaciones Científicas De Investigación

6α-Hydroxy-11-deoxycortisol has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical method development and validation.

Biology: Studied for its role in steroidogenesis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of corticosteroid drugs and other steroid-based pharmaceuticals

Mecanismo De Acción

Target of Action

The primary target of 6α-Hydroxy-11-deoxycortisol is the corticosteroid receptor (CR) . This receptor is present in various tissues, including the liver, gill, and anterior intestine . The binding affinity of the liver CR is similar for 11-deoxycortisol and deoxycorticosterone .

Mode of Action

6α-Hydroxy-11-deoxycortisol interacts with its target, the corticosteroid receptor, resulting in changes in the transcriptional tissue profiles . This interaction leads to a wide distribution of CR transcription, kidney-specific transcription of steroidogenic acute regulatory protein (star), and liver-specific transcription of phosphoenolpyruvate carboxykinase (pepck) .

Biochemical Pathways

The compound affects the glucocorticoid pathway , leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The ex vivo incubation of liver tissue with 11-deoxycortisol results in dose-dependent increases in pepck mRNA levels .

Pharmacokinetics

It is known that the compound has a significant role in the stress response in basal vertebrates . Within 6 hours of exposure to an acute handling stress, plasma 11-deoxycortisol levels increased 15- and 6-fold in larvae and juveniles, respectively .

Result of Action

The action of 6α-Hydroxy-11-deoxycortisol results in an increase in plasma glucose . This is due to its gluconeogenic activity, indicating that corticosteroid regulation of plasma glucose is a basal trait among vertebrates .

Action Environment

Environmental factors such as stress can influence the action, efficacy, and stability of 6α-Hydroxy-11-deoxycortisol . For instance, in response to acute stress, plasma 11-deoxycortisol levels significantly increased in both larvae and juveniles .

Análisis Bioquímico

Biochemical Properties

6α-Hydroxy-11-deoxycortisol interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . These interactions are crucial for the compound’s role in the glucocorticoid pathway, leading to cortisol .

Cellular Effects

The effects of 6α-Hydroxy-11-deoxycortisol on cells are largely dependent on its role as a precursor to cortisol. In response to stress, levels of 6α-Hydroxy-11-deoxycortisol can increase, leading to an increase in plasma glucose . This indicates that 6α-Hydroxy-11-deoxycortisol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 6α-Hydroxy-11-deoxycortisol exerts its effects through its conversion to cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The resulting cortisol can then exert a wide range of effects, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that levels of this compound can increase in response to stress, suggesting that it may have a role in stress responses .

Dosage Effects in Animal Models

It is known that in sea lampreys, an early jawless fish species, 6α-Hydroxy-11-deoxycortisol plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties .

Metabolic Pathways

6α-Hydroxy-11-deoxycortisol is involved in the glucocorticoid pathway, leading to the production of cortisol . This pathway involves interactions with the enzymes 21-hydroxylase and 11β-hydroxylase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6α-Hydroxy-11-deoxycortisol can be achieved through multiple synthetic routes. One common method involves the hydroxylation of 11-deoxycortisol. The reaction typically uses specific catalysts and reagents to introduce the hydroxyl group at the 6α position. For instance, the synthesis can be carried out using (6α)-6-Hydroxy-17,21-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione as a starting material .

Industrial Production Methods

Industrial production of 6α-Hydroxy-11-deoxycortisol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

6α-Hydroxy-11-deoxycortisol undergoes several types of chemical reactions, including:

Oxidation: Conversion to other hydroxylated derivatives.

Reduction: Formation of reduced steroid compounds.

Substitution: Introduction of different functional groups at various positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH to ensure specific transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are useful in further biochemical studies and pharmaceutical applications .

Comparación Con Compuestos Similares

Similar Compounds

11-Deoxycortisol: A precursor in the biosynthesis of cortisol.

11-Deoxycorticosterone: Another corticosteroid precursor with mineralocorticoid activity.

Cortisol: The active glucocorticoid hormone synthesized from 11-deoxycortisol.

Uniqueness

6α-Hydroxy-11-deoxycortisol is unique due to its specific hydroxylation at the 6α position, which distinguishes it from other similar compounds. This structural modification imparts distinct biochemical properties and potential therapeutic applications .

Propiedades

Número CAS |

76941-54-3 |

|---|---|

Fórmula molecular |

C₂₁H₃₀O₅ |

Peso molecular |

362.46 |

Sinónimos |

(6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)

![2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1142735.png)

![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)

![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)